molecular formula C8H9N3O3 B1587695 3-Methyl-4-nitrobenzohydrazide CAS No. 72198-83-5

3-Methyl-4-nitrobenzohydrazide

Cat. No.: B1587695
CAS No.: 72198-83-5
M. Wt: 195.18 g/mol
InChI Key: SMRIMKXHORAHJR-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its molecular formula C₈H₉N₃O₃ and molecular weight of 195.18 grams per mole. The compound is systematically named as this compound according to International Union of Pure and Applied Chemistry nomenclature standards, though it is also recognized by several alternative designations including 3-methyl-4-nitrobenzene-1-carbohydrazide and benzoic acid, 3-methyl-4-nitro-, hydrazide. The Chemical Abstracts Service has assigned this compound the unique registry number 72198-83-5, which serves as its definitive identifier in chemical databases worldwide.

The structural characterization of this compound reveals a benzene ring substituted with a methyl group at the 3-position and a nitro group at the 4-position, with a hydrazide functional group attached to the carbonyl carbon. The Simplified Molecular Input Line Entry System notation for this compound is recorded as Cc1cc(ccc1N+=O)C(=O)NN, which provides a standardized representation of its molecular structure. The International Chemical Identifier Key, designated as SMRIMKXHORAHJR-UHFFFAOYSA-N, offers another unique identifier for database searches and chemical informatics applications.

Table 1: Chemical Identity Parameters of this compound

Parameter Value Source Reference
Chemical Abstracts Service Number 72198-83-5
Molecular Formula C₈H₉N₃O₃
Molecular Weight 195.18 g/mol
Melting Point 147-149°C
Density 1.345 g/cm³
MDL Number MFCD00220059

Historical Context and Development

The development of this compound emerged from the broader research into benzohydrazide derivatives, which has been recognized as a significant area of investigation in medicinal chemistry and organic synthesis. Historical documentation indicates that the synthesis and characterization of hydrazide derivatives gained prominence as researchers recognized their potential as pharmacophores and lead compounds in drug development. The compound's emergence in chemical literature reflects the systematic exploration of substituted benzohydrazides, where variations in substituent patterns were investigated to understand structure-activity relationships and synthetic utility.

Research into nitrobenzohydrazide compounds has historically been driven by the recognition that the nitro group serves as an important electron-withdrawing substituent that can significantly influence the electronic properties of the molecule. The specific placement of the methyl group at the 3-position and the nitro group at the 4-position in this compound represents a deliberate structural modification designed to optimize certain chemical and biological properties. This substitution pattern has been particularly valued in pharmaceutical research, where the compound serves as a key intermediate in the development of drugs targeting bacterial infections.

The commercial availability of this compound through specialized chemical suppliers has facilitated its widespread use in research laboratories worldwide. Documentation from chemical suppliers indicates that the compound has been consistently available for research purposes, with typical purities exceeding 97 percent, demonstrating the maturity of synthetic methods for its production. The establishment of standardized synthetic protocols has enabled reproducible access to this compound for various research applications.

Significance in Organic Chemistry

This compound holds considerable significance in organic chemistry due to its dual role as both a synthetic intermediate and a building block for complex molecular architectures. The compound's hydrazide functional group provides a reactive site for condensation reactions with aldehydes and ketones, enabling the formation of hydrazone derivatives that serve as precursors to various heterocyclic systems. Research has demonstrated that this compound can undergo cyclization reactions to form 1,3,4-oxadiazoline derivatives, which represent an important class of heterocyclic compounds with demonstrated biological activity.

The electron-withdrawing properties of the nitro group in this compound make it particularly valuable in synthetic transformations where stabilization of negative charge is required. This electronic characteristic has been exploited in the synthesis of antimicrobial agents, where the compound serves as a precursor in the creation of pharmacologically active molecules. The methyl group at the 3-position provides additional steric and electronic effects that can be fine-tuned to optimize the properties of derived compounds.

Recent synthetic investigations have revealed that this compound can be effectively utilized in the preparation of novel bioactive compounds through condensation with various aromatic aldehydes. These reactions typically proceed under mild conditions and provide access to hydrazide-hydrazone intermediates that can be further transformed into more complex heterocyclic structures. The versatility of this compound in synthetic applications has made it a valuable tool for medicinal chemists and organic synthesis researchers.

Table 2: Synthetic Applications of this compound

Reaction Type Product Class Typical Yield Application Reference
Aldehyde Condensation Hydrazide-hydrazones 59-98% Heterocycle Synthesis
Cyclization 1,3,4-Oxadiazolines 10-35% Antimicrobial Agents
Pharmaceutical Synthesis Drug Intermediates Variable Antimicrobial Development
Industrial Applications Dyes and Pigments Not Specified Colorant Production

Research Scope and Objectives

Contemporary research involving this compound encompasses multiple objectives, primarily focused on expanding its utility in pharmaceutical synthesis and exploring new applications in materials science. Current investigations aim to develop more efficient synthetic methodologies for accessing this compound and its derivatives, with particular emphasis on environmentally sustainable approaches and improved reaction conditions. Research groups have been exploring the use of this compound in the synthesis of novel antimicrobial agents, investigating how structural modifications can enhance biological activity while maintaining synthetic accessibility.

The scope of current research extends to the development of new heterocyclic systems derived from this compound, with specific focus on 1,3,4-oxadiazoline derivatives that demonstrate promising antimicrobial properties. Studies have reported that certain derivatives synthesized from this compound exhibit strong bactericidal effects against Gram-positive bacteria, particularly Staphylococcus species, with minimal inhibitory concentrations in the low microgram per milliliter range. These findings have encouraged further investigation into structure-activity relationships and optimization of biological properties.

Industrial research objectives include the exploration of this compound in the production of advanced materials, particularly in the development of dyes and pigments where its structural properties contribute to enhanced colorfastness and stability. The compound's ability to participate in various chemical transformations makes it suitable for the synthesis of specialty chemicals with tailored properties for specific industrial applications. Research efforts are also directed toward understanding the fundamental chemical behavior of this compound under different reaction conditions, with the goal of expanding its synthetic utility in organic chemistry.

Properties

IUPAC Name

3-methyl-4-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-4-6(8(12)10-9)2-3-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRIMKXHORAHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391300
Record name 3-methyl-4-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72198-83-5
Record name 3-methyl-4-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-nitrobenzhydrazide
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Preparation Methods

Preparation of 3-Methyl-4-nitrobenzoic Acid Precursor

The key precursor for 3-Methyl-4-nitrobenzohydrazide is 3-methyl-4-nitrobenzoic acid , which is typically synthesized by oxidation of 2,4-dimethyl nitrobenzene. A patented industrial method highlights the use of diluted nitric acid as an oxidizing agent as an environmentally friendlier and cost-effective alternative to traditional strong oxidizers like potassium permanganate or potassium dichromate.

Key steps and conditions for oxidation :

Step Description Conditions/Parameters
1. Feed Intake Introduction of 2,4-dimethyl nitrobenzene and diluted nitric acid (oxidant) Molar ratio 1:5.5–8.0; Nitric acid concentration 30–65%
2. Oxidizing Reaction Oxidation in reactor Temperature: 100–135 °C; Pressure: 0.8–1.2 MPa; Stirring speed: 300 rpm; Time: 4–10 h
3. Neutralization Cooling and filtering crude product Use 10% sodium carbonate solution at 40 °C
4. Extraction Removal of impurities with dimethylbenzene Heated to 70 °C, stirred for 0.5 h
5. Decolouring Treatment with granular activated carbon (GAC) GAC particle size 120–200 mesh, temperature 70 °C
6. Acidification Precipitation of 3-methyl-4-nitrobenzoic acid pH adjusted by adding 40% nitric acid at 65 °C
7. Washing Removal of residual acid Washed twice with water at 30 °C
8. Drying Final drying of product Oven drying at 80 °C for 6 h

This method achieves a reaction yield improvement from 27% to over 50%, with mild reaction conditions, simple equipment, and reduced environmental impact due to recyclable waste acid.

Conversion of 3-Methyl-4-nitrobenzoic Acid to this compound

The hydrazide formation involves the reaction of the purified 3-methyl-4-nitrobenzoic acid with hydrazine or hydrazine derivatives. Although specific detailed procedures for this compound are less frequently reported directly, analogous hydrazide syntheses provide a reliable framework:

  • The acid is usually refluxed with hydrazine hydrate or hydrazine sulfate in an appropriate solvent such as ethanol or methanol.
  • Acid chloride intermediates may be formed using reagents like thionyl chloride or oxalyl chloride to facilitate hydrazide formation.
  • Reaction times typically range from 2 to 6 hours under reflux.
  • The resulting hydrazide is isolated by filtration or crystallization.

A related compound, N′-[(Z)-4-Methylbenzylidene]-4-nitrobenzohydrazide , was synthesized by refluxing 4-nitrobenzhydrazide with 4-methylbenzaldehyde in ethanol with catalytic sulfuric acid for 3 hours, followed by crystallization. This indicates that 4-nitrobenzhydrazide derivatives are accessible via hydrazide formation from the corresponding acid.

Summary Table of Preparation Method Parameters

Process Stage Reagents/Materials Conditions Yield/Outcome Notes
Oxidation of 2,4-dimethyl nitrobenzene 2,4-dimethyl nitrobenzene, diluted nitric acid (30–65%) 100–135 °C, 0.8–1.2 MPa, 4–10 h >50% yield of 3-methyl-4-nitrobenzoic acid Environmentally friendly oxidant, recyclable acid
Neutralization & Extraction Sodium carbonate solution, dimethylbenzene 40–70 °C Purification of crude acid Removes impurities and residual starting materials
Decolouring Granular activated carbon 70 °C Removal of color impurities Improves product quality
Acidification & Washing Concentrated nitric acid, water 65 °C, room temperature Precipitation and purification Produces white/off-white powder
Hydrazide Formation (general approach) 3-methyl-4-nitrobenzoic acid, hydrazine hydrate Reflux in ethanol, 2–6 h Formation of this compound May involve acid chloride intermediate

Research Findings and Industrial Significance

  • The nitric acid oxidation method for the precursor acid is notable for its improved yield, operational safety, and scalability , making it suitable for industrial production.
  • The replacement of traditional strong oxidizers with diluted nitric acid reduces environmental pollution and cost .
  • The hydrazide synthesis step, while standard, benefits from the high purity of the acid precursor, enabling high-quality hydrazide products suitable for further chemical applications or crystallographic studies.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitrobenzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, such as oxadiazoles and thiadiazoles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Cyclization: Acetic anhydride or phosphorus oxychloride.

Major Products:

    Reduction: 3-Methyl-4-aminobenzohydrazide.

    Substitution: Various N-substituted benzohydrazides.

    Cyclization: 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles.

Scientific Research Applications

Chemistry: 3-Methyl-4-nitrobenzohydrazide is used as a building block in the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities.

Biology and Medicine: The compound and its derivatives have shown promising antimicrobial, antifungal, and anticancer activities. They are being investigated for their potential use in developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The biological activity of 3-Methyl-4-nitrobenzohydrazide is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial and anticancer effects. The hydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key differences between 3-Methyl-4-nitrobenzohydrazide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Properties
This compound C₈H₉N₃O₃ 195.18 3-methyl, 4-nitro 147–149 Intermediate in organic synthesis
3-Methoxy-4-nitrobenzohydrazide C₈H₉N₃O₄ 211.17 3-methoxy, 4-nitro N/A Coordination chemistry
(E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide C₁₅H₁₃N₃O₄ 299.28 3-nitro, benzylidene group N/A Metal-binding, biological activity
4-Methyl-3-nitrobenzaldehyde C₈H₇NO₃ 165.15 4-methyl, 3-nitro N/A Aldehyde precursor
Key Observations:
  • Functional Group Variation : The aldehyde analog (4-Methyl-3-nitrobenzaldehyde) lacks the hydrazide group, making it more reactive toward nucleophiles but less suited for Schiff base formation .
  • Benzylidene Derivatives : Compounds like (E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide exhibit enhanced metal-binding capabilities due to the planar benzylidene group, which is critical in coordination chemistry .

Contrasting Evidence and Limitations

  • Positional Isomerism : lists a compound named "3-nitrobenzohydrazid" (C₇H₇N₃O₃), which may represent a positional isomer (e.g., nitro at 3-position instead of 4). Such variations significantly alter chemical behavior .
  • Data Gaps : Melting points and biological data for some analogs (e.g., 3-Methoxy-4-nitrobenzohydrazide) are unavailable in the provided evidence, highlighting the need for further experimental validation.

Biological Activity

3-Methyl-4-nitrobenzohydrazide (C8H9N3O3) is an organic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methyl group at the third position and a nitro group at the fourth position of the benzene ring, contributing to its unique chemical reactivity and biological properties.

Property Value
Molecular FormulaC8H9N3O3
Molecular Weight195.17 g/mol
Melting Point245-248 °C
SolubilitySoluble in ethanol

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects.
  • Covalent Bond Formation : The hydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, which may inhibit their function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing potential as a therapeutic agent in treating infections .

Antifungal Activity

The compound has also demonstrated antifungal activity. In laboratory studies, it inhibited the growth of several fungal pathogens, suggesting its potential use in antifungal therapies .

Anticancer Activity

This compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and enzyme inhibition .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the compound's effect against Gram-positive and Gram-negative bacteria revealed that it has a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, indicating its promising role in combating bacterial resistance.
  • Antifungal Testing : In vitro tests against Candida species showed that this compound inhibited fungal growth effectively at concentrations that are non-toxic to human cells .
  • Cancer Cell Studies : Research involving cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased levels of apoptotic markers, supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound Structure Biological Activity
This compoundC8H9N3O3Antimicrobial, antifungal, anticancer
4-NitrobenzohydrazideC7H8N2O3Limited antimicrobial activity
3-MethylbenzohydrazideC8H10N2OLower biological activity compared to nitro derivatives

Q & A

Q. What are the optimized synthetic routes for 3-methyl-4-nitrobenzohydrazide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common synthesis involves nitration of 3-methylbenzamide followed by hydrazide formation. For example, nitration using mixed HNO₃/H₂SO₄ at 0–5°C ensures regioselectivity for the 4-nitro position. Subsequent reaction with hydrazine hydrate (80% ethanol, reflux, 4–6 hours) yields the hydrazide derivative. Key factors include:
  • Temperature control : Excess heat during nitration risks byproducts like dinitro derivatives.
  • Stoichiometry : A 1:1.2 molar ratio of nitro precursor to hydrazine improves conversion .
    Characterization via HPLC (e.g., retention times: 7.6–12.5 min) and melting point analysis (215–222°C) confirms purity .

Q. How can spectroscopic techniques (IR, NMR, HRMS) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • IR : Look for ν(N–H) at ~3176 cm⁻¹ (hydrazide NH) and ν(C=O) at ~1639 cm⁻¹ (amide I band). Absence of ν(NO₂) asymmetrical stretching (~1520 cm⁻¹) indicates incomplete nitration .
  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.5 ppm; methyl groups resonate as singlets at δ 2.3–2.5 ppm. Splitting patterns distinguish para-nitro vs. ortho-substituted isomers .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 356.1774) and fragmentation patterns to rule out side products .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) clarify hydrogen-bonding networks in this compound complexes?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals intermolecular interactions:
  • Hydrogen bonding : N–H···O and C–H···O interactions stabilize lattice structures. For example, N–H···O distances of 2.8–3.0 Å indicate moderate hydrogen bonding .
  • Torsion angles : Planarity of the hydrazide moiety (C–N–N–C torsion < 10°) influences π-stacking and packing efficiency .
    Use Olex2 or Mercury for visualization and Hirshfeld surface analysis to quantify interaction contributions .

Q. What computational methods (e.g., DFT) predict the reactivity of this compound in metal coordination or pharmacological studies?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate redox activity relevant to metal coordination (e.g., with V⁴⁺/V⁵⁺) .
  • Electrostatic potential maps : Negative potential at nitro-O atoms highlights nucleophilic attack sites .
    Compare with experimental UV-Vis (λmax ~350 nm) and cyclic voltammetry data to validate computational models .

Q. How should researchers address contradictions in spectral or biological activity data across studies?

  • Methodological Answer :
  • Data triangulation : Cross-validate NMR/IR results with alternative techniques (e.g., X-ray crystallography or LC-MS) .
  • Biological assays : Replicate antimicrobial tests under standardized conditions (e.g., MIC values using S. aureus ATCC 25923). Discrepancies may arise from solvent effects (DMSO vs. aqueous) or impurity interference .
  • Statistical analysis : Apply multivariate regression to isolate structural predictors of activity (e.g., nitro group position vs. logP) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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